
N-((1-Methylindolin-4-yl)methyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-Methylindolin-4-yl)methyl)propan-2-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and synthetic drugs. This compound features an indole ring system, which is a significant heterocyclic structure in medicinal chemistry due to its presence in many bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methylindolin-4-yl)methyl)propan-2-amine typically involves the reaction of 1-methylindole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through a Mannich reaction, forming the desired product. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, may also be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-((1-Methylindolin-4-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylates.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2-carboxylates.
Reduction: Various amine derivatives.
Substitution: Halogenated indole derivatives.
Aplicaciones Científicas De Investigación
N-((1-Methylindolin-4-yl)methyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-((1-Methylindolin-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Rasagiline: An MAO-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another MAO-B inhibitor with neuroprotective effects.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
N-((1-Methylindolin-4-yl)methyl)propan-2-amine is unique due to its specific structural features, which confer distinct biological activities.
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
N-[(1-methyl-2,3-dihydroindol-4-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C13H20N2/c1-10(2)14-9-11-5-4-6-13-12(11)7-8-15(13)3/h4-6,10,14H,7-9H2,1-3H3 |
Clave InChI |
RAMRDGWKILKVAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC1=C2CCN(C2=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


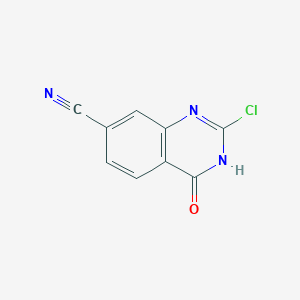


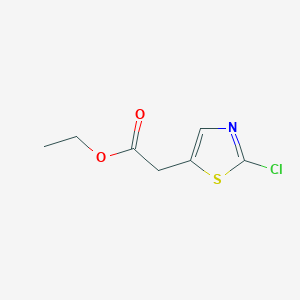
![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
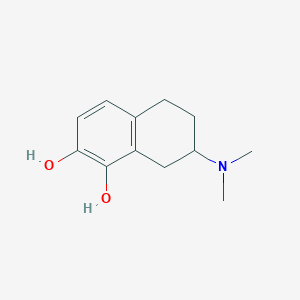
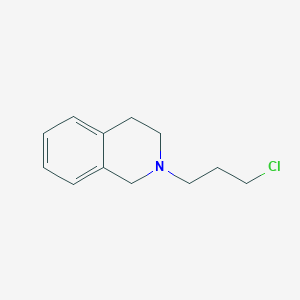

![Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15068941.png)
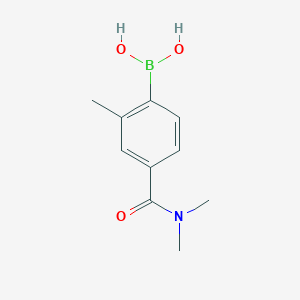
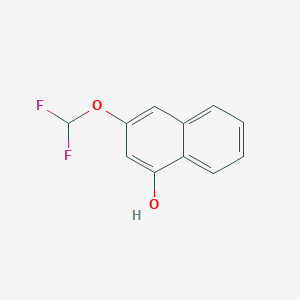

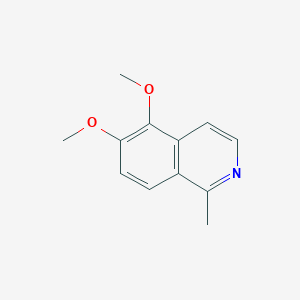
![(NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B15068964.png)
